molecular formula C19H21O3D5 B602630 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 CAS No. 358731-34-7

2-Methoxy-17beta-estradiol-1,4,16,16,17-d5

Cat. No.: B602630
CAS No.: 358731-34-7
M. Wt: 307.45
InChI Key: CQOQDQWUFQDJMK-AGCGVRMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is a deuterated form of 2-Methoxy-17beta-estradiol, a naturally occurring metabolite of estradiol. This compound is known for its potential therapeutic applications, particularly in oncology, due to its anti-proliferative and anti-angiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 typically involves the deuteration of 2-Methoxy-17beta-estradiol. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to ensure high isotopic purity and yield. The reaction conditions are optimized to maintain the structural integrity of the estradiol backbone while achieving the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 involves its interaction with microtubules, leading to the disruption of microtubule dynamics. This disruption inhibits cell division and induces apoptosis in cancer cells. The compound also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and other pro-angiogenic factors .

Comparison with Similar Compounds

  • 2-Methoxy-17beta-estradiol
  • 17beta-Estradiol
  • 2-Methoxyestrone

Comparison: 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to its non-deuterated counterpart, it offers improved pharmacokinetic properties and reduced metabolic degradation .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i6D2,9D,10D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQDQWUFQDJMK-AGCGVRMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5
Reactant of Route 2
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5
Reactant of Route 3
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5
Reactant of Route 4
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5
Reactant of Route 5
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5
Reactant of Route 6
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5

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